molecular formula C17H15N3O2S B5785868 N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide CAS No. 5312-22-1

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

Cat. No. B5785868
CAS RN: 5312-22-1
M. Wt: 325.4 g/mol
InChI Key: UOHBRLPGXUKOGG-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB belongs to the class of thiadiazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is not fully understood. However, it has been proposed that N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. Additionally, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
Biochemical and Physiological Effects
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has also been found to be stable under various conditions, making it suitable for use in a range of experiments. However, there are also limitations to the use of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide in lab experiments. It has been found to exhibit low solubility in aqueous solutions, which may limit its effectiveness in certain experiments. Additionally, the mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide. One potential direction is the development of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of the anti-cancer properties of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide in human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide and its potential applications in the treatment of type 2 diabetes.

Synthesis Methods

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can be synthesized using a simple and efficient method that involves the reaction of 4-methylbenzoyl chloride with 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine in the presence of a base. The reaction yields N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide as a white crystalline solid with a high yield and purity.

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-3-5-12(6-4-11)15(21)18-17-20-19-16(23-17)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHBRLPGXUKOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967647
Record name N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5312221

CAS RN

5312-22-1
Record name N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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